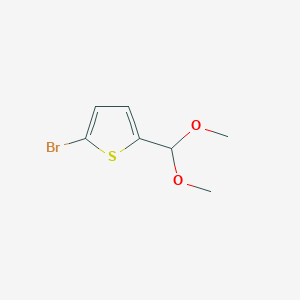
2-Bromo-5-(dimethoxymethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(dimethoxymethyl)thiophene is an organic compound with the molecular formula C7H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(dimethoxymethyl)thiophene typically involves the bromination of 5-(dimethoxymethyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(dimethoxymethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, although specific examples for this compound are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions vary depending on the nucleophile but often involve heating in a polar solvent.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the thiophene ring is connected to another aromatic ring.
Applications De Recherche Scientifique
2-Bromo-5-(dimethoxymethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action for 2-Bromo-5-(dimethoxymethyl)thiophene would depend on its specific application. In the context of organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily replaced by other groups in substitution reactions. The thiophene ring itself is aromatic and can participate in various electrophilic and nucleophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromothiophene: This compound is similar in structure but lacks the dimethoxymethyl group.
5-Bromo-2-methylthiophene: Another similar compound, which has a methyl group instead of the dimethoxymethyl group.
Uniqueness
The presence of the dimethoxymethyl group in 2-Bromo-5-(dimethoxymethyl)thiophene makes it unique compared to other bromothiophene derivatives. This group can influence the compound’s reactivity and solubility, potentially making it more suitable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
112930-90-2 |
|---|---|
Formule moléculaire |
C7H9BrO2S |
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
2-bromo-5-(dimethoxymethyl)thiophene |
InChI |
InChI=1S/C7H9BrO2S/c1-9-7(10-2)5-3-4-6(8)11-5/h3-4,7H,1-2H3 |
Clé InChI |
ZTGJLQZRBVUNPS-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(S1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


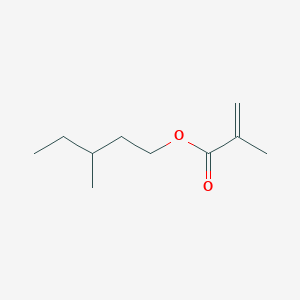
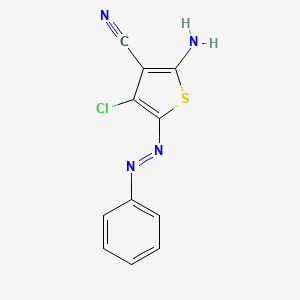
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
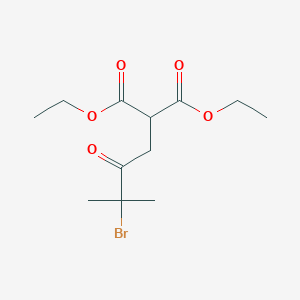
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
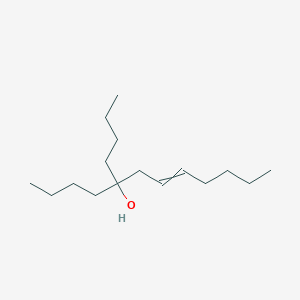
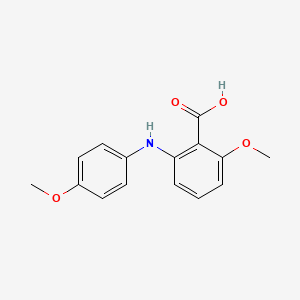
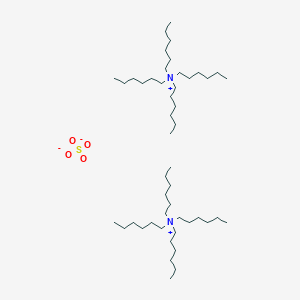
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
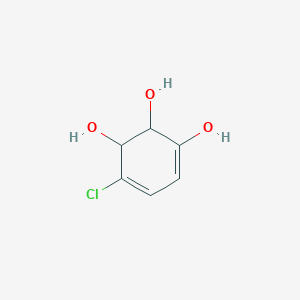
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
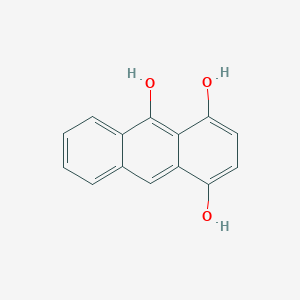
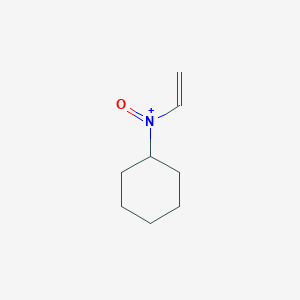
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
